REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([C:8](=[O:13])C(Cl)(Cl)Cl)[N:5]([CH3:7])[CH:6]=1.[CH3:14][O-:15].[Na+]>CO>[CH3:14][O:15][C:8]([C:4]1[N:5]([CH3:7])[CH:6]=[C:2]([Br:1])[N:3]=1)=[O:13] |f:1.2|
|
Name
|
1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
|
Name
|
sodium methoxide
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 25° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 30 mL of DCM
|
Type
|
WASH
|
Details
|
washed with water (15 mL×2) and brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (DCM/MeOH=60/1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N(C=C(N1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.575 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 337.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |